molecular formula C8H9ClN2O2 B3338377 Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy- CAS No. 89981-28-2

Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy-

Cat. No.: B3338377
CAS No.: 89981-28-2
M. Wt: 200.62 g/mol
InChI Key: MALCQLIRGLSWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy- (hypothetical systematic name) is a substituted urea derivative featuring a 3-chloro-4-methylphenyl group attached to one nitrogen atom and a hydroxyl (-OH) group on the adjacent nitrogen. This compound belongs to the hydroxyurea class, characterized by the presence of a hydroxyl group on the urea backbone, which distinguishes it from common alkyl- or aryl-substituted ureas. Hydroxyureas are notable for their diverse applications, ranging from pharmaceuticals (e.g., antineoplastic agents) to agrochemical precursors .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-hydroxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5-2-3-6(4-7(5)9)10-8(12)11-13/h2-4,13H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALCQLIRGLSWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399148
Record name Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89981-28-2
Record name Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLORO-4-METHYLPHENYL)-3-HYDROXYUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy- is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in various therapeutic areas. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and a hydroxyl group attached to the urea moiety. This unique structure influences its reactivity and biological interactions.

The biological activity of N-(3-chloro-4-methylphenyl)-N'-hydroxy- primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, including urease, which plays a critical role in various physiological processes. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-urease activity with IC50 values significantly lower than standard inhibitors like thiourea .

Biological Activity Overview

Activity Description IC50 Value
Anti-UreaseInhibits urease enzyme, critical in various disorders.0.0019 ± 0.0011 μM
CytotoxicityInduces apoptosis in cancer cell lines through caspase activation.Varies by compound
Anti-AngiogenicInhibits vascular endothelial growth factor (VEGF) signaling pathways.Comparative to control

Case Study 1: Urease Inhibition

A study evaluated the efficacy of various urea derivatives against jack bean urease (JBU). The results indicated that compounds derived from N-(3-chloro-4-methylphenyl)-N'-hydroxy- displayed remarkable inhibitory activity. The most potent derivative had an IC50 value of 0.0019 μM, demonstrating its potential as a therapeutic agent for conditions associated with urease activity, such as peptic ulcers and catheter encrustation .

Case Study 2: Cytotoxic Activity

In another investigation, the cytotoxic effects of this compound were assessed on several cancer cell lines (MCF-7, PC-3). Results showed significant apoptosis induction through caspase activation, suggesting its potential role as an anticancer agent . The treatment led to a marked increase in caspase-3 levels, indicating effective pro-apoptotic activity.

Research Findings

  • Antioxidant Activity : Studies have indicated that the compound exhibits antioxidant properties, contributing to its overall biological profile .
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins involved in cancer progression and angiogenesis .
  • Environmental Impact : As a urea herbicide, it has been noted for its efficacy in controlling broad-leaved weeds while raising concerns regarding its ecotoxicity and potential groundwater contamination .

Scientific Research Applications

Herbicidal Applications

1.1 Selective Weed Control

The primary application of Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy- is in the formulation of herbicides aimed at controlling both grassy and broad-leaved weeds. It has been demonstrated to be effective in selective weed management within cereal crops. Research indicates that mixtures containing this compound can enhance the efficacy of herbicides, leading to significant reductions in the required active ingredient concentrations while maintaining effectiveness against difficult-to-control weeds such as Galium aparine and Viola tricolor .

1.2 Mechanism of Action

The compound works by inhibiting photosynthesis in target weeds, which ultimately leads to their death while sparing the crop species. This selective action is crucial for maintaining crop yields and reducing competition for resources .

Environmental Impact and Safety

2.1 Toxicological Assessments

Toxicity studies have been conducted to evaluate the environmental safety of Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy-. The Environmental Protection Agency (EPA) has classified this compound as "not likely to present an unreasonable risk" under the Toxic Substances Control Act (TSCA), indicating that it poses minimal risk to human health and the environment when used according to guidelines .

2.2 Persistence and Mobility

Research into the persistence of this compound in various environmental matrices suggests that it has moderate mobility and can be detected in water sources following agricultural runoff. This raises considerations for water quality management and necessitates further studies on its long-term environmental effects .

Case Studies

Study Findings
Herbicide Mixtures for Cereal Crops Demonstrated enhanced efficacy with reduced active ingredient usageSupports the use of Urea derivatives in integrated weed management strategies
Environmental Impact Study Moderate persistence detected in water samplesSuggests need for monitoring in agricultural runoff scenarios
Toxicity Assessments by EPA Classified as low-risk under TSCAValidates safety for agricultural applications

Future Research Directions

Further research is recommended to explore:

  • Synergistic Effects : Investigating combinations with other herbicides to enhance effectiveness while minimizing environmental impact.
  • Long-term Ecotoxicological Studies : Evaluating chronic exposure effects on non-target species and ecosystems.
  • Field Trials : Conducting comprehensive field trials across different environmental conditions to assess real-world efficacy and safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison:

Chlortoluron (N-(3-chloro-4-methylphenyl)-N',N'-dimethylurea) Molecular Formula: C₁₀H₁₃ClN₂O Substituents: N-(3-chloro-4-methylphenyl); N',N'-dimethyl Applications: Widely used herbicide targeting photosynthesis by inhibiting the D1 protein in plants .

Diuron (N-(3,4-dichlorophenyl)-N',N'-dimethylurea)

  • Molecular Formula : C₉H₁₀Cl₂N₂O
  • Substituents : N-(3,4-dichlorophenyl); N',N'-dimethyl
  • Applications : Herbicide with broad-spectrum activity .
  • Key Differences : The absence of a methyl group on the phenyl ring and the dichloro substitution result in distinct electronic properties compared to the target compound.

N-(4-Chlorophenyl)-N'-[1-(3,4-dichlorophenyl)-1-methylethyl]-N-hydroxyurea Molecular Formula: C₁₅H₁₃Cl₃N₂O Substituents: N-(4-chlorophenyl); N'-[1-(3,4-dichlorophenyl)-1-methylethyl]; N-hydroxy Applications: Herbicide precursor with noted reactivity and toxicity . Key Differences: Bulky substituents on the N' position reduce solubility but enhance lipophilicity compared to the simpler hydroxy-substituted target compound.

Table 1: Comparative Overview of Key Urea Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Applications Key References
Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy- C₈H₈ClN₂O₂ N: 3-chloro-4-methylphenyl; N'-hydroxy ~200.45 Research (potential herbicide/pharmaceutical)
Chlortoluron C₁₀H₁₃ClN₂O N: 3-chloro-4-methylphenyl; N',N'-dimethyl 228.68 Herbicide
Diuron C₉H₁₀Cl₂N₂O N: 3,4-dichlorophenyl; N',N'-dimethyl 233.10 Herbicide
N-(4-Chlorophenyl)-N'-[...]-N-hydroxyurea C₁₅H₁₃Cl₃N₂O Complex N' substituent; N-hydroxy 343.64 Herbicide precursor

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound increases polarity compared to Chlortoluron and Diuron, likely improving water solubility. However, urea derivatives with bulky substituents (e.g., evidence 7) remain lipophilic and fat-soluble .
  • Stability : Hydroxyureas are prone to hydrolysis under acidic or basic conditions, whereas dimethyl-substituted ureas (e.g., Chlortoluron) exhibit greater stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy-?

  • Methodological Answer : The compound can be synthesized via the reaction of 3-chloro-4-methylphenyl isocyanate with hydroxylamine under inert conditions (e.g., in dichloromethane or toluene) using a base like triethylamine to neutralize HCl byproducts. Reaction optimization should focus on temperature control (reflux conditions), stoichiometric ratios of reactants, and purification via column chromatography .

Q. How can researchers characterize the structural integrity of this urea derivative?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm substituent positions and hydrogen bonding via NH and OH proton signals.
  • X-ray crystallography to resolve the crystal structure and confirm intramolecular interactions (e.g., hydrogen bonds between urea NH and hydroxyl groups) .
  • FT-IR to validate urea carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and hydroxyl (-OH) absorption bands .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using disk diffusion assays against Gram-positive/negative bacteria and fungi. For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM). Include positive controls (e.g., cisplatin) and assess IC₅₀ values .

Advanced Research Questions

Q. How do solubility and stability challenges impact experimental design for this compound?

  • Methodological Answer : The compound’s poor aqueous solubility (common in urea derivatives) necessitates solvent optimization. Use polar aprotic solvents (DMF, DMSO) for in vitro studies. Stability tests under varying pH (4–10) and temperatures (25–60°C) via HPLC can identify degradation pathways. Stabilize solutions with antioxidants (e.g., BHT) for long-term storage .

Q. What strategies can modify the substituents to enhance bioactivity or physicochemical properties?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to the aromatic ring to improve metabolic stability. Replace the hydroxyl group with a methyl ester for prodrug strategies, enabling controlled release. Computational tools (e.g., DFT) can predict electronic effects of substitutions on hydrogen-bonding capacity and bioavailability .

Q. How can computational modeling guide the understanding of its interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinity with enzymes like urease or cytochrome P450. Use MD simulations (GROMACS) to assess dynamic interactions over 100 ns. Validate predictions with mutagenesis studies on key residues (e.g., His⁵⁰⁰ in urease) .

Q. How should researchers resolve contradictions in fluorescence or spectroscopic data?

  • Methodological Answer : For fluorescence intensity discrepancies, standardize solvent polarity and pH. Use internal standards (e.g., quinine sulfate) for calibration. For NMR signal splitting, analyze coupling constants and NOESY to distinguish between conformational isomers or hydrogen-bonding networks .

Q. What analytical methods are suitable for studying degradation products under environmental conditions?

  • Methodological Answer : Employ LC-MS/MS to identify degradation byproducts in soil or water matrices. Simulate photolysis using UV light (254 nm) and hydrolysis at 50°C. Compare fragmentation patterns with databases (e.g., NIST) to confirm metabolite structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy-
Reactant of Route 2
Reactant of Route 2
Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.